

## Unraveling the Pharmacokinetic Profiles of P1788 Candidates: A Technical Guide

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Compound of Interest		
Compound Name:	P1788	
Cat. No.:	B11929714	Get Quote

Disclaimer: Initial searches for a compound designated "P1788" did not yield specific results. However, research on compounds with similar designations, "Ro 15-1788" (Flumazenil) and "S9788," has been identified. This guide presents the pharmacokinetic data for these two compounds as potential candidates of interest for researchers, scientists, and drug development professionals.

# Section 1: Pharmacokinetics of Ro 15-1788 (Flumazenil)

Flumazenil (formerly Ro 15-1788) is a benzodiazepine antagonist. The following sections detail its pharmacokinetic properties based on a study in healthy male volunteers.

#### **Data Presentation**

Table 1: Pharmacokinetic Parameters of Flumazenil Following Intravenous and Oral Administration[1]



Parameter	Intravenous (20 mg and 40 mg)	Oral (200 mg)
Apparent Volume of Distribution (Vss)	1.06 L/kg	Not Applicable
Plasma Clearance	1.14 L/min	Not Applicable
Elimination Half-Life	Less than 1 hour	Not Applicable
Time to Peak Plasma Concentration (Tmax)	Not Applicable	20 - 90 minutes
Bioavailability	Not Applicable	Approximately 16%
Dose Proportionality	Dose-proportional	Not Applicable

## **Experimental Protocols**

Study Design: The study was a clinical trial involving six healthy male volunteers. It was conducted as a double-blind, random allocation study.[1]

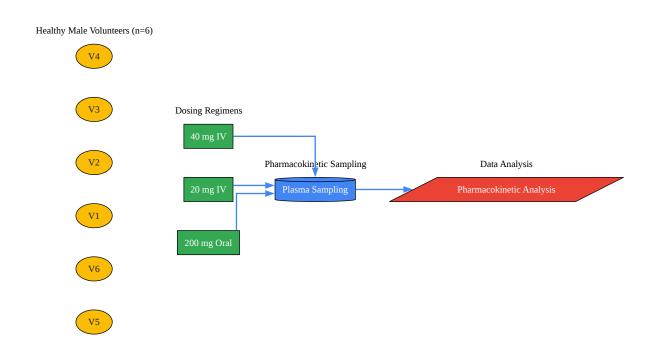
#### Drug Administration:

- Intravenous: High doses of 20 mg and 40 mg of Flumazenil were administered.[1]
- Oral: A single dose of 200 mg was administered.[1]

Sampling and Analysis: The specific methods for plasma concentration analysis were not detailed in the provided abstract.

## **Mandatory Visualization**





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Caption: Experimental workflow for the pharmacokinetic study of Flumazenil.

### Section 2: Pharmacokinetics of S9788

S9788 is a new multidrug-resistance reversal agent. The following information is from a Phase I clinical and pharmacokinetic study in patients with advanced solid tumors.



#### **Data Presentation**

Table 2: Pharmacokinetic Parameters of S9788[2]

Parameter	Value
Administration Route	30-minute intravenous infusion
Dose Range	8 to 96 mg/m <sup>2</sup>
Maximum Tolerated Dose (MTD)	96 mg/m²
Mean Apparent Elimination Half-Life	46 ± 23 hours
Maximum Plasma Concentration	Up to 3.7 μM
Urinary Elimination of Unchanged Drug	Negligible
Pharmacokinetic Linearity	Linear up to 96 mg/m²
Pharmacokinetic Interaction with Doxorubicin	None observed

## **Experimental Protocols**

Study Design: A Phase I dose-escalation study was conducted with 26 patients (median age 58 years) with advanced solid tumors. A modified Fibonacci scheme was used for dose escalation.
[2]

#### Drug Administration:

- S9788 was administered alone as a 30-minute infusion on day 1.
- It was also given in combination with a 50 mg/m² bolus of doxorubicin on days 8 and 29.[2]
- Dose levels of S9788 were escalated from 8 to 96 mg/m².[2]

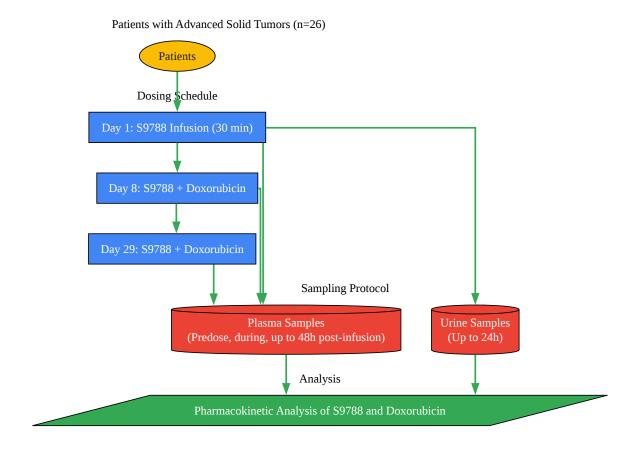
#### Sampling and Analysis:

 Plasma samples were collected predose, during the infusion, and up to 48 hours after the start of the infusion for both S9788 and doxorubicin quantification.[2]



 Fractionated urine samples were collected for up to 24 hours to determine the amount of unchanged S9788.[2]

## **Mandatory Visualization**



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Caption: Dosing and sampling workflow for the Phase I study of S9788.



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#### References

- 1. Pharmacokinetics of the new benzodiazepine antagonist Ro 15-1788 in man following intravenous and oral administration PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I clinical and pharmacokinetic study of S9788, a new multidrug-resistance reversal agent given alone and in combination with doxorubicin to patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
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